molecular formula C8H17NO6 B13391759 2-(Acetylamino)-2-deoxyhexitol

2-(Acetylamino)-2-deoxyhexitol

Cat. No.: B13391759
M. Wt: 223.22 g/mol
InChI Key: DWAICOVNOFPYLS-UHFFFAOYSA-N
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Description

2-(Acetylamino)-2-deoxyhexitol is a chemical compound that belongs to the class of acylaminosugars It is structurally characterized by the presence of an acetylamino group attached to a deoxyhexitol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-2-deoxyhexitol typically involves the acetylation of 2-amino-2-deoxyhexitol. The reaction is carried out under mild conditions using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction proceeds smoothly at room temperature, yielding the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of acetic anhydride to a solution of 2-amino-2-deoxyhexitol in a suitable solvent, followed by purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-2-deoxyhexitol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amino derivatives.

Scientific Research Applications

2-(Acetylamino)-2-deoxyhexitol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-2-deoxyhexitol involves its interaction with specific molecular targets and pathways. The acetylamino group plays a crucial role in its biological activity, influencing its binding to enzymes and receptors. The compound can modulate various biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)-2-deoxyhexanoic acid
  • 2-(Acetylamino)-2-deoxyglucose
  • 2-(Acetylamino)-2-deoxygalactose

Uniqueness

2-(Acetylamino)-2-deoxyhexitol is unique due to its specific structural features and chemical properties

Properties

IUPAC Name

N-(1,3,4,5,6-pentahydroxyhexan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAICOVNOFPYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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